Eugenitol

Overview

Description

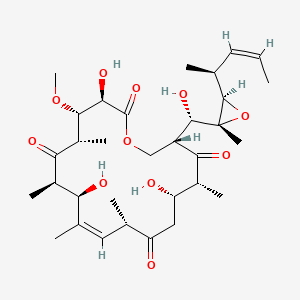

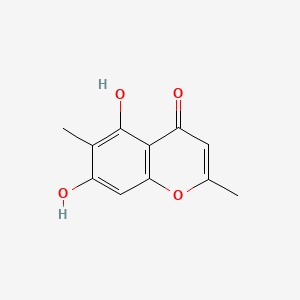

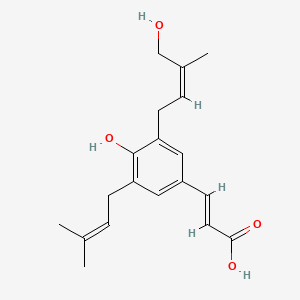

Eugenitol belongs to the class of organic compounds known as chromones. Chromones are compounds containing a benzopyran-4-one moiety. This compound exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in herbs and spices. This makes this compound a potential biomarker for the consumption of this food product.

5,7-dihydroxy-2,6-dimethyl-1-benzopyran-4-one is a member of chromones.

Scientific Research Applications

Immunomodulatory Role

Eugenol, isolated from Ocimum gratissimum, plays an immunomodulatory role. It reduces nicotine-induced reactive oxygen species (ROS), nitric oxide (NO) generation, and iNOSII expression in murine peritoneal macrophages. Eugenol also enhances macrophage functions like adherence, chemotaxis, phagocytosis, and intracellular killing of bacteria, suggesting potential therapeutic applications for inflammatory diseases during nicotine toxicity (Mahapatra et al., 2011).

Protective Effects Against Nicotine-Induced Toxicity

Eugenol has shown significant protective effects against nicotine-induced oxidative damage in murine peritoneal macrophages. It reduces levels of superoxide anion generation, malondialdehyde, and increases reduced glutathione and superoxide dismutase activity, indicating its potential as an immunomodulatory drug against nicotine toxicity (Mahapatra et al., 2009).

Anticancer Properties

Eugenol induces apoptosis in HL-60 human promyelocytic leukemia cells through ROS generation, mitochondrial permeability transition, reducing bcl-2 levels, and cytochrome c release. This suggests a potential anticancer mechanism of eugenol, especially in leukemia treatment (Yoo et al., 2005).

Antimicrobial and Food Industry Applications

Eugenol exhibits broad-spectrum antimicrobial activities and is used as a food protectant. It shows significant activity against Gram-positive, Gram-negative bacteria, fungi, and viruses, and has been used in formulations like micro- and nanoemulsions, nanocapsules, and nanoparticles for enhancing aqueous solubility and efficacy (Mak et al., 2019).

Antiproliferative and Molecular Mechanism in Cancer Cells

Eugenol exhibits antiproliferative activity and induces apoptosis in various cancer cells and animal models. It has been studied for its molecular mechanisms in melanoma, skin tumors, osteosarcoma, leukemia, gastric, and mast cells, highlighting its potential as a chemopreventive agent (Jaganathan & Supriyanto, 2012).

Pleiotropic Effects and Dental Applications

Eugenol has a range of therapeutic properties, including anti-inflammatory, antioxidant, and anticarcinogenic effects. Its role in dental medicine and effects on mitochondrial bioenergetics and glycolysis in human keratinocytes are notable (Aburel et al., 2021).

Versatility in Various Industries

Eugenol, a major constituent of clove essential oil, has applications in pharmaceutical, agricultural, fragrance, flavor, cosmetic, and various other industries. It is used in agricultural applications as a pesticide and fumigant and has various pharmacological activities (Kamatou et al., 2012).

Apoptotic Effect in Colon Cancer Cell Lines

Eugenol demonstrates antiproliferative nature against colon cancer cells and induces apoptosis. It causes dissipation of mitochondrial membrane potential and generation of reactive oxygen species, suggesting its potential as a chemopreventive agent in colon cancer (Jaganathan et al., 2011).

properties

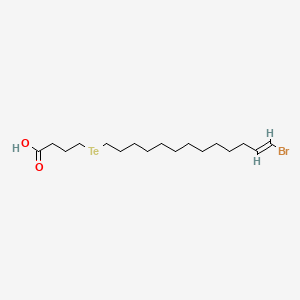

IUPAC Name |

5,7-dihydroxy-2,6-dimethylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-5-3-8(13)10-9(15-5)4-7(12)6(2)11(10)14/h3-4,12,14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMAUJNAGOIPKDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C=C(C(=C2O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407683 | |

| Record name | 5,7-dihydroxy-2,6-dimethylchromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Eugenitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029466 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

491-48-5 | |

| Record name | 5,7-Dihydroxy-2,6-dimethyl-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-dihydroxy-2,6-dimethylchromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Eugenitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029466 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

290 - 292 °C | |

| Record name | Eugenitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029466 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[2-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]ethoxy]butanoate](/img/structure/B1233675.png)